2-((benzo[d]oxazol-2-ylthio)methyl)quinazolin-4(3H)-one is a complex organic compound that belongs to the class of quinazolinones, which are known for their diverse biological activities. This compound features a unique structural arrangement that includes a benzo[d]oxazole moiety linked via a thioether to a quinazolinone core. The compound is identified by its Chemical Abstracts Service number 878971-45-0 and has a molecular formula of CHNOS, with a molecular weight of approximately 309.3 g/mol .
The compound can be synthesized through various chemical reactions involving starting materials such as chloromethyl quinazolinone and mercaptobenzoxazole. Research has been conducted to explore its synthesis and potential applications in medicinal chemistry, particularly in the development of new therapeutic agents .
2-((benzo[d]oxazol-2-ylthio)methyl)quinazolin-4(3H)-one is classified as a heterocyclic compound due to the presence of nitrogen and sulfur atoms in its ring structures. It is also categorized under pharmaceutical compounds due to its potential biological activity, particularly as a VEGFR-2 inhibitor, which may have implications in cancer therapy .
The synthesis of 2-((benzo[d]oxazol-2-ylthio)methyl)quinazolin-4(3H)-one typically involves the following steps:
The reaction conditions are critical for optimizing yield and purity. Typical yields reported for this synthesis range around 74% . Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are employed to confirm the structure of the synthesized compound.
The molecular structure of 2-((benzo[d]oxazol-2-ylthio)methyl)quinazolin-4(3H)-one consists of a quinazolinone ring fused to a benzo[d]oxazole moiety via a thioether linkage. The compound's structural features include:
Key structural data includes:
The primary reaction for synthesizing 2-((benzo[d]oxazol-2-ylthio)methyl)quinazolin-4(3H)-one involves nucleophilic substitution where the thiol group from 2-mercaptobenzoxazole attacks the electrophilic carbon atom in the chloromethyl group of quinazolinone.
This reaction is facilitated by the presence of potassium carbonate which acts as a base to deprotonate the thiol, increasing its nucleophilicity. The use of DMF as a solvent provides an appropriate medium for this reaction due to its polar aprotic nature, which stabilizes ionic species formed during the reaction .
The mechanism by which 2-((benzo[d]oxazol-2-ylthio)methyl)quinazolin-4(3H)-one exerts its biological effects likely involves interaction with specific protein targets within cells. Its potential role as an inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) suggests that it may interfere with angiogenesis—a critical process in tumor growth and metastasis.
While detailed mechanistic studies are still ongoing, preliminary data indicate that compounds with similar structures exhibit significant inhibitory activity against VEGFR signaling pathways, which could lead to reduced tumor proliferation and improved therapeutic outcomes in cancer treatment .
While specific physical properties such as density and boiling point are not readily available for this compound, it can be inferred that it possesses typical characteristics of organic heterocycles, including moderate solubility in organic solvents.
The chemical properties include:
Relevant data on spectral properties (e.g., NMR shifts, IR absorption bands) can provide further insights into its chemical behavior .
The primary applications of 2-((benzo[d]oxazol-2-ylthio)methyl)quinazolin-4(3H)-one lie within medicinal chemistry:
Research continues to explore its efficacy and safety profiles in preclinical studies, aiming to establish it as a viable candidate for clinical development .
CAS No.: 10484-09-0
CAS No.: 178557-21-6
CAS No.:
CAS No.: 51068-94-1
CAS No.:
CAS No.: 75023-40-4